molecular formula C13H9Cl4N3O B12059372 Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard

Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard

Cat. No.: B12059372
M. Wt: 365.0 g/mol
InChI Key: VIRKTPJWYSJBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminotriclabendazole hydrochloride, VETRANAL™, is an analytical standard compound used primarily in veterinary and forensic toxicology. It is a derivative of benzimidazole, specifically 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazol-2-ylamine monohydrochloride. This compound is known for its high purity and is used in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminotriclabendazole hydrochloride involves the reaction of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:

5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3+HClAminotriclabendazole hydrochloride\text{5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole} + \text{NH}_3 + \text{HCl} \rightarrow \text{Aminotriclabendazole hydrochloride} 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3​+HCl→Aminotriclabendazole hydrochloride

Industrial Production Methods

Industrial production of Aminotriclabendazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the analytical standard grade product .

Chemical Reactions Analysis

Types of Reactions

Aminotriclabendazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products Formed

Scientific Research Applications

Aminotriclabendazole hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

    Biology: In studies involving the metabolism and pharmacokinetics of benzimidazole derivatives.

    Medicine: Research on its potential therapeutic effects and toxicity.

    Industry: Quality control and assurance in the production of veterinary pharmaceuticals.

Mechanism of Action

The mechanism of action of Aminotriclabendazole hydrochloride involves its interaction with the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis. The compound’s molecular targets include the microtubule-associated proteins and pathways involved in cell division .

Comparison with Similar Compounds

Similar Compounds

  • Hydroxyflubendazole
  • Ketotriclabendazole
  • 2-Aminoflubendazole

Uniqueness

Aminotriclabendazole hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for β-tubulin and exhibits stronger inhibitory effects on microtubule polymerization .

Properties

Molecular Formula

C13H9Cl4N3O

Molecular Weight

365.0 g/mol

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H

InChI Key

VIRKTPJWYSJBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl

Origin of Product

United States

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